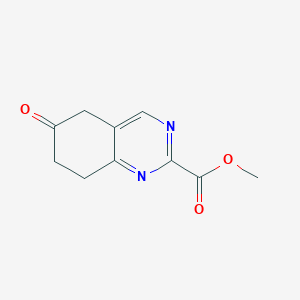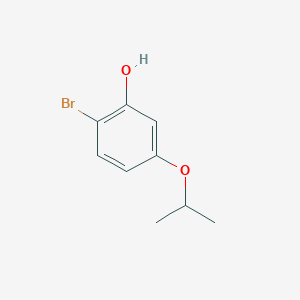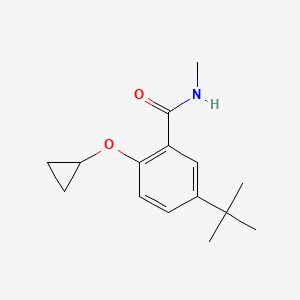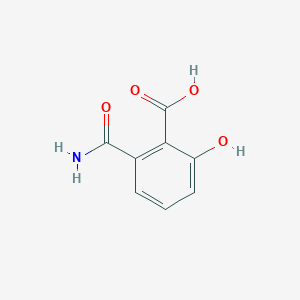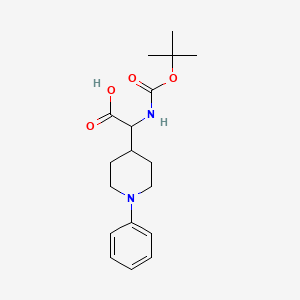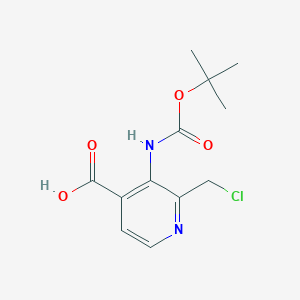
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a chloromethyl group, and an isonicotinic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
化学反应分析
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection: Acidic reagents such as trifluoroacetic acid or oxalyl chloride in methanol are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while deprotection reactions yield the free amino compound.
科学研究应用
3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-(chloromethyl)isonicotinic acid involves its reactivity with various biological targets. The tert-butoxycarbonyl group can be removed under physiological conditions, revealing the active amino group, which can interact with enzymes, receptors, or other biomolecules. The chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects .
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)amino acids: These compounds also feature the tert-butoxycarbonyl protecting group and are used in peptide synthesis.
tert-Butyl esters: These compounds are used in organic synthesis and share the tert-butyl group.
Fmoc amino acid azides: These compounds are used in peptide synthesis and feature a different protecting group.
属性
分子式 |
C12H15ClN2O4 |
|---|---|
分子量 |
286.71 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-5-14-8(9)6-13/h4-5H,6H2,1-3H3,(H,15,18)(H,16,17) |
InChI 键 |
YPSHDVQJPYNRIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1CCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


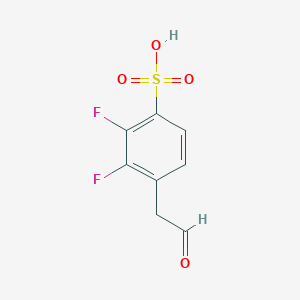
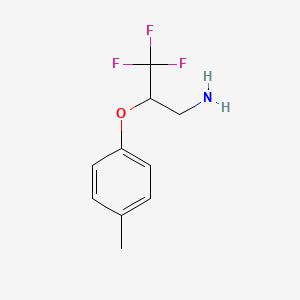
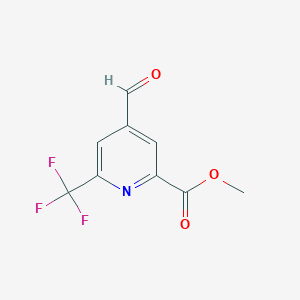
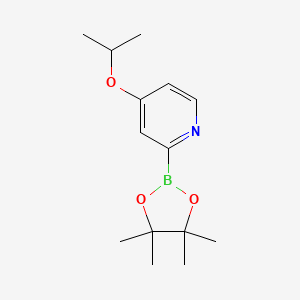
![Ethyl [6-chloro-5-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B14847471.png)
![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
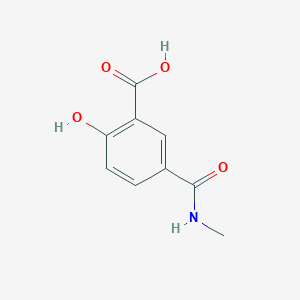
![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
